

An In-depth Technical Guide to A6770 (Methotrexate Hydrate, CAS: 133073-73-1)

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Compound of Interest

Compound Name: A6770

Cat. No.: B3025877

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For Researchers, Scientists, and Drug Development Professionals

Introduction

A6770, identified by the CAS number 133073-73-1, is a hydrated form of Methotrexate.[1][2] Methotrexate is a potent antimetabolite and antifolate drug widely utilized in the treatment of various cancers, autoimmune diseases, and inflammatory conditions such as rheumatoid arthritis.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to **A6770**, tailored for professionals in the field of biomedical research and drug development.

Chemical and Physical Properties

Methotrexate hydrate is a yellow to orange crystalline powder.[6][7] It is structurally similar to folic acid, a crucial vitamin for DNA synthesis and cellular replication.[3][4] This structural analogy is fundamental to its mechanism of action. Key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	133073-73-1	[1]
Synonyms	Methotrexate hydrate, Amethopterin, MTX, NSC 740	[1][8]
Molecular Formula	$C_{20}H_{22}N_8O_5 \cdot xH_2O$	[9]
Molecular Weight	454.44 g/mol (anhydrous basis)	[9]
IUPAC Name	(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid hydrate	[10][11]
Appearance	Yellow to orange crystalline powder	[6][7]
Solubility	Insoluble in water, ethanol, chloroform, and ether. Soluble in dilute solutions of mineral acids, alkali hydroxides, and carbonates.	[2]
Storage	Store at -20°C, protected from light.	[2]

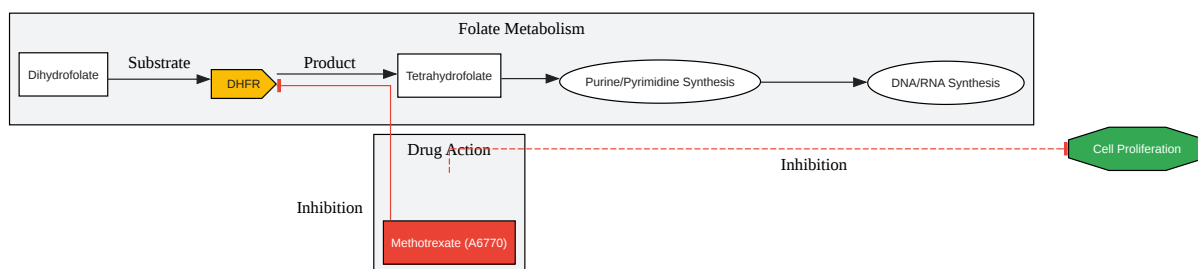
Mechanism of Action

The primary mechanism of action of Methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[3][12] This inhibition disrupts the synthesis of purines and pyrimidines, which are vital precursors for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[3][4]

A secondary, but significant, anti-inflammatory mechanism involves the induction of adenosine release.[1][4][5] Methotrexate polyglutamates, the intracellular active form of the drug, inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[13] This leads to an

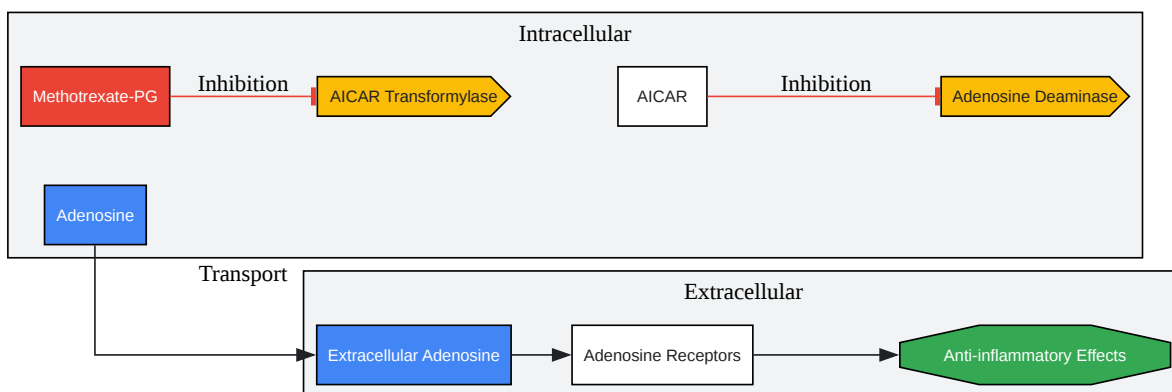
intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased extracellular adenosine levels.[13] Adenosine, acting through its receptors, exerts potent anti-inflammatory effects.[13]

Signaling Pathway Diagrams



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Figure 1: Methotrexate's inhibition of the DHFR pathway.



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Figure 2: Methotrexate-induced adenosine release pathway.

Quantitative Data

The following tables summarize key quantitative data for **A6770**, providing insights into its potency and efficacy across various experimental models.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Exposure Time (h)	Reference(s)
HTC-116	Colorectal Cancer	2.3, 0.37, 0.15	12, 24, 48	[10]
A-549	Lung Carcinoma	0.10	48	[10]
Daoy	Medulloblastoma	0.095	144 (6 days)	[14][15]
Saos-2	Osteosarcoma	0.035	144 (6 days)	[14][15]

Table 2: Enzyme Inhibition and Binding Affinity

Target	Parameter	Value	Method	Reference(s)
Dihydrofolate Reductase (DHFR)	K _i (overall inhibition constant)	58 pM	Kinetic analysis	[16]
Dihydrofolate Reductase (DHFR)	K _D (dissociation constant)	9.5 nM	Fluorescence quenching	[3]

Table 3: Effects on Cytokine Production

Cytokine	Cell Type/Model	Effect	Methotrexate Concentration/ Dose	Reference(s)
TNF- α	Murine Spleen Cells	Inhibition	10-100 mg/kg (in vivo)	[11]
IL-1 β	RA Patients	Decrease from baseline	7.5 mg/week (oral)	[17]
IL-6	RA Patients	Significant decrease from baseline	7.5 mg/week (oral)	[17]
IL-8	RA Patients	Decrease from baseline	7.5 mg/week (oral)	[17]
IL-4, IL-13, IFN- γ , GM-CSF	Human T-cells	Inhibition	Clinically relevant concentrations	[2][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **A6770**.

DHFR Inhibition Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and published methods.[\[18\]](#)[\[19\]](#)

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The inhibitory effect of Methotrexate is quantified by measuring the reduction in the rate of this reaction.

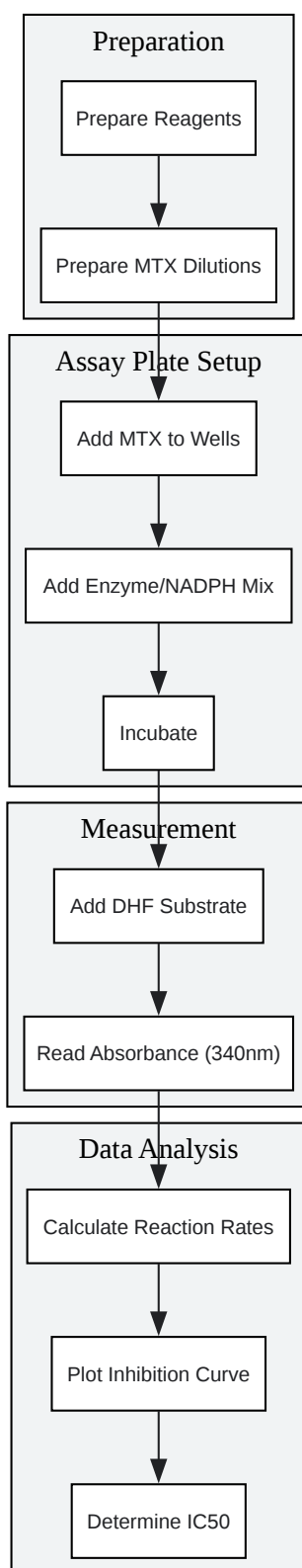
Materials:

- Dihydrofolate Reductase (DHFR) enzyme
- NADPH
- Dihydrofolic acid (DHF)
- Methotrexate (**A6770**)
- Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
- 96-well UV-transparent microplate
- Microplate reader capable of reading absorbance at 340 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Methotrexate (e.g., 10 mM in DMSO).
 - Prepare working solutions of DHFR, NADPH, and DHF in assay buffer at desired concentrations.
- Assay Setup:
 - In a 96-well plate, add 2 µL of various concentrations of Methotrexate or vehicle control (DMSO).

- Add 188 μ L of a master mix containing assay buffer, DHFR enzyme, and NADPH to each well.
- Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding 10 μ L of the DHF substrate to each well.
 - Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
- Data Analysis:
 - Calculate the rate of reaction (V) for each concentration of Methotrexate by determining the slope of the linear portion of the absorbance vs. time curve.
 - Plot the percentage of inhibition $[(V_{\text{control}} - V_{\text{inhibitor}}) / V_{\text{control}}] * 100$ against the logarithm of the Methotrexate concentration to determine the IC_{50} value.



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Figure 3: Experimental workflow for the DHFR inhibition assay.

Cell Viability Assay (MTT)

This protocol is a standard method for assessing cell viability and cytotoxicity.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

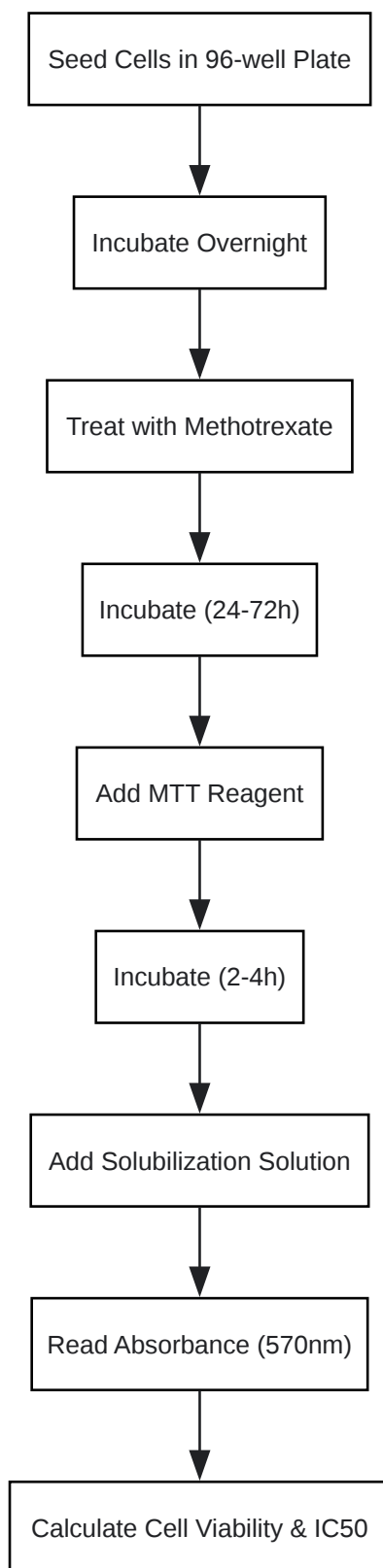
Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Methotrexate (**A6770**)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plate
- Microplate reader capable of reading absorbance at 570 nm

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium.
 - Incubate overnight to allow cells to attach.
- Drug Treatment:
 - Prepare serial dilutions of Methotrexate in complete medium.

- Remove the old medium from the wells and add 100 μ L of the Methotrexate dilutions or vehicle control.
- Incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - Add 10 μ L of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Formazan Solubilization and Measurement:
 - Add 100 μ L of solubilization solution to each well.
 - Mix thoroughly to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control wells.
 - Plot the percentage of viability against the logarithm of the Methotrexate concentration to determine the IC₅₀ value.



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Figure 4: Experimental workflow for the MTT cell viability assay.

T-Cell Apoptosis Assay (Flow Cytometry)

This protocol outlines a common method for quantifying apoptosis in T-cells.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Principle: Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical changes. Flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

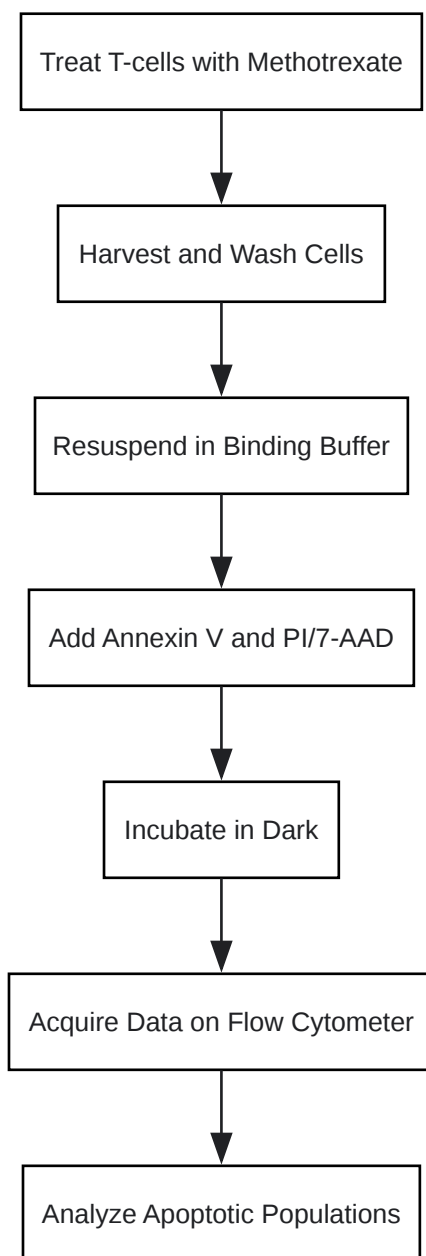
Materials:

- T-cell line (e.g., Jurkat) or primary T-cells
- Complete culture medium
- Methotrexate (**A6770**)
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI) or 7-AAD
- Annexin V Binding Buffer
- Flow cytometer

Procedure:

- Cell Treatment:
 - Culture T-cells in the presence of various concentrations of Methotrexate or vehicle control for the desired time period.
- Cell Staining:
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in 100 μ L of Annexin V Binding Buffer.

- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of Annexin V Binding Buffer to each sample.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Excite FITC with a 488 nm laser and detect emission at \sim 530 nm.
 - Excite PI with a 488 nm laser and detect emission at $>$ 670 nm.
- Data Analysis:
 - Gate the cell population based on forward and side scatter to exclude debris.
 - Create a quadrant plot of FITC vs. PI fluorescence.
 - Quantify the percentage of cells in each quadrant:
 - Viable cells: Annexin V-negative, PI-negative
 - Early apoptotic cells: Annexin V-positive, PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive



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Figure 5: Experimental workflow for T-cell apoptosis assay.

Conclusion

A6770 (Methotrexate hydrate) is a well-characterized and clinically significant compound with potent anti-proliferative and anti-inflammatory properties. Its dual mechanism of action, involving both the inhibition of dihydrofolate reductase and the induction of adenosine release, makes it a versatile therapeutic agent. The quantitative data and experimental protocols

provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its complex interactions with various cellular pathways will continue to unveil new therapeutic opportunities and refine its clinical application.

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